molecular formula C17H35ClO2 B11963622 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol CAS No. 35965-24-3

1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol

Cat. No.: B11963622
CAS No.: 35965-24-3
M. Wt: 306.9 g/mol
InChI Key: ZPYFPFXQTKLETQ-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol is an organic compound characterized by its complex structure, which includes a chloro group, an ether linkage, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-1-isobutyloctanol and epichlorohydrin.

    Ether Formation: The first step involves the formation of an ether linkage by reacting 4-ethyl-1-isobutyloctanol with epichlorohydrin under basic conditions.

    Chlorination: The resulting intermediate is then subjected to chlorination to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives, such as amines or thiols.

Scientific Research Applications

1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The chloro group and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-butanol: Similar structure but with a butanol backbone.

    1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-ethanol: Similar structure but with an ethanol backbone.

Uniqueness

1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

35965-24-3

Molecular Formula

C17H35ClO2

Molecular Weight

306.9 g/mol

IUPAC Name

1-chloro-3-(7-ethyl-2-methylundecan-4-yl)oxypropan-2-ol

InChI

InChI=1S/C17H35ClO2/c1-5-7-8-15(6-2)9-10-17(11-14(3)4)20-13-16(19)12-18/h14-17,19H,5-13H2,1-4H3

InChI Key

ZPYFPFXQTKLETQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(CC(C)C)OCC(CCl)O

Origin of Product

United States

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